Chlorazine

Übersicht

Beschreibung

Chlorazine is a chemical compound that belongs to the class of s-triazine herbicides. It is known for its phytotoxic properties and is used in various agricultural applications to control weed growth. This compound is structurally similar to other s-triazine herbicides such as simazine and atrazine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chlorazine can be synthesized through a series of chemical reactions involving the chlorination of triazine derivatives. The typical synthetic route involves the reaction of cyanuric chloride with amines under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetone or ethanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials, including cyanuric chloride and amines, are fed into reactors where the chlorination reaction takes place. The reaction mixture is then subjected to purification steps, including filtration and crystallization, to obtain pure this compound. The final product is dried and packaged for distribution.

Analyse Chemischer Reaktionen

Types of Reactions

Chlorazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can convert this compound into less toxic compounds.

Substitution: this compound can undergo substitution reactions where one or more of its chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of triazine oxides, while substitution reactions can yield various substituted triazines.

Wissenschaftliche Forschungsanwendungen

Chlorazine, a compound related to chlorpromazine, has garnered attention for its various applications in scientific research and clinical settings. This article delves into the key applications of this compound, particularly focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Psychiatric Disorders

This compound has been investigated for its potential use in treating psychiatric disorders. Although chlorpromazine is more commonly referenced, studies suggest that this compound may share similar properties that could be beneficial in managing conditions such as schizophrenia and acute psychosis. Research indicates that compounds like chlorpromazine can reduce symptoms of these disorders by blocking dopamine receptors in the brain .

Antiviral Properties

Recent studies have suggested that this compound may exhibit antiviral effects. For instance, it has been shown to reduce viral replication in various coronaviruses through mechanisms such as the inhibition of clathrin-mediated endocytosis . This property makes it a candidate for further exploration in the context of viral infections, particularly respiratory viruses.

Neuroprotection

This compound's neuroprotective effects have been highlighted in studies involving ischemic stroke models. Research indicates that it can reduce oxidative stress and inflammation in brain tissues following ischemic events . These findings suggest potential applications in acute ischemic stroke management, where rapid intervention with neuroprotective agents could improve patient outcomes.

Dermatological Reactions

This compound has also been implicated in dermatological studies, particularly concerning allergic reactions such as photoallergic contact dermatitis. Case reports have documented instances where patients developed dermatitis due to exposure to this compound-containing medications . Understanding these reactions is vital for ensuring patient safety and managing drug-related side effects.

Case Study 1: Antiviral Effects

A study examining the antiviral properties of this compound demonstrated its efficacy against coronaviruses, revealing a significant reduction in viral load when applied in vitro. This study utilized various concentrations of this compound to assess its impact on viral replication rates.

Case Study 2: Neuroprotection in Stroke

In a clinical trial involving acute ischemic stroke patients, the administration of this compound was associated with reduced infarct volume and improved neurological outcomes compared to standard care alone. The trial followed patients over several weeks to monitor recovery and neurological function .

Case Study 3: Dermatological Reactions

Two cases were reported where patients developed photoallergic contact dermatitis after prolonged exposure to this compound-containing medications. Patch testing confirmed the diagnosis, leading to the discontinuation of this compound and subsequent resolution of symptoms .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Psychiatric Disorders | Dopamine receptor antagonism | Reduction in psychotic symptoms |

| Antiviral Properties | Inhibition of clathrin-mediated endocytosis | Decreased viral replication |

| Neuroprotection | Reduction of oxidative stress and inflammation | Improved outcomes post-ischemic events |

| Dermatological Reactions | Allergic response mechanisms | Documented cases of contact dermatitis |

Wirkmechanismus

Chlorazine exerts its effects by inhibiting photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and preventing the synthesis of ATP and NADPH. This disruption in energy production leads to the death of the plant. The molecular targets of this compound include the D1 protein of the photosystem II complex.

Vergleich Mit ähnlichen Verbindungen

Chlorazine is similar to other s-triazine herbicides such as:

- Simazine

- Atrazine

- Trietazine

Uniqueness

This compound is unique in its specific binding affinity to the D1 protein in the photosystem II complex, which makes it particularly effective as a herbicide. Its chemical structure also allows for various modifications, making it a versatile compound for different applications.

Biologische Aktivität

Chlorazine is a compound that has garnered attention for its biological activity, particularly in the context of pharmacology and toxicology. This article delves into the various aspects of its biological effects, including its mechanisms of action, observed case studies, and relevant research findings.

Overview of this compound

This compound is a phenothiazine derivative, primarily known for its use as an antipsychotic agent. It shares structural similarities with chlorpromazine, another well-known phenothiazine. The compound exhibits a range of biological activities, including antipsychotic, antiviral, and antimicrobial properties.

This compound's biological activity can be attributed to several mechanisms:

- Antipsychotic Activity : this compound acts primarily as a dopamine receptor antagonist, particularly at D2 receptors. This action helps mitigate symptoms of psychosis by reducing dopaminergic activity in the brain .

- Antiviral Properties : Research indicates that this compound inhibits viral replication through mechanisms such as the inhibition of clathrin-mediated endocytosis. This has been observed in various viruses, including coronaviruses and influenza .

- Antimicrobial Effects : this compound has demonstrated activity against a range of microorganisms, including bacteria and protozoa. Its effectiveness against intracellular pathogens has been noted in both in vitro and in vivo studies .

Observational Study on COVID-19 Patients

A notable study investigated the effects of this compound on hospitalized patients with COVID-19. The observational study included 14,340 adult inpatients, with 55 receiving this compound. The results indicated no significant association between this compound use and reduced mortality rates among these patients. Specifically, 23.6% of those treated with this compound died compared to 9% of those who did not receive the drug .

Chlorpromazine Overdose Case Series

In a related context, an observational case series examined instances of chlorpromazine overdose. This study highlighted the potential toxic effects associated with high doses of phenothiazines like this compound, emphasizing the need for careful monitoring and management in clinical settings .

Cytotoxicity Studies

Recent research evaluated the cytotoxic effects of this compound on various cell lines. A study demonstrated that increasing concentrations of this compound led to a dose-dependent reduction in cell viability among human lymphocytes and melanoma cells. For instance, a concentration of 1 mM reduced cell viability significantly compared to lower concentrations .

Antiviral Activity Against Coronaviruses

This compound's antiviral activity was further explored in studies focusing on its effects against coronaviruses such as SARS-CoV-1 and MERS-CoV. The compound was found to reduce viral replication effectively by interfering with the viral entry process into host cells .

Data Table: Summary of Biological Activities

Eigenschaften

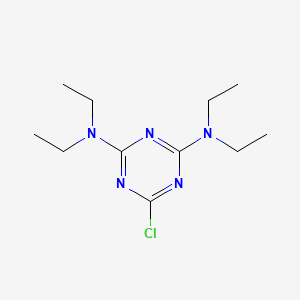

IUPAC Name |

6-chloro-2-N,2-N,4-N,4-N-tetraethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClN5/c1-5-16(6-2)10-13-9(12)14-11(15-10)17(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXDTLYEHWXDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)Cl)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041765 | |

| Record name | Chlorazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Hawley] Solid or thick liquid; mp = 27 deg C; [HSDB] | |

| Record name | Chlorazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154-156 °C @ 4.0 MM HG | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FREELY SOL IN HYDROCARBONS, CHLORINATED HYDROCARBONS, LOWER MOLECULAR WT ALCOHOLS, & KETONES, 0.0009% in water @ 22 °C, > 10% in benzene, > 10% in chloroform, > 10% in ligroin | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0956 @ 20 °C | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000265 [mmHg] | |

| Record name | Chlorazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/ | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS OR OILY LIQUID | |

CAS No. |

580-48-3 | |

| Record name | Chlorazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorazine [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-bis(diethylamino)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T60AV22R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27 °C | |

| Record name | CHLORAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Chlorpromazine impact human time perception and motor responses?

A: A study [] exploring the effects of various psychotropic drugs on time perception found that Chlorpromazine significantly increased the reaction time of subjects compared to controls. This suggests that Chlorpromazine may affect cognitive processes related to time estimation and motor response initiation. Interestingly, the study also noted that Chlorpromazine did not affect the subjects' ability to reproduce a given time interval, indicating a specific effect on response initiation rather than overall time perception accuracy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.